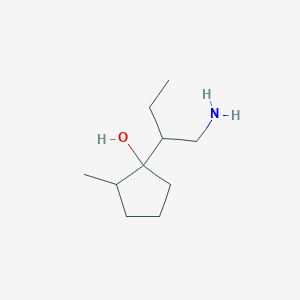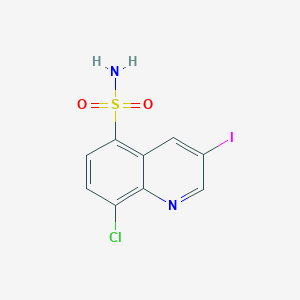
8-Chloro-3-iodoquinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-iodoquinoline-5-sulfonamide is a chemical compound with the molecular formula C9H6ClIN2O2S and a molecular weight of 368.58 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Métodos De Preparación
The synthesis of 8-Chloro-3-iodoquinoline-5-sulfonamide typically involves the introduction of chloro and iodo substituents onto the quinoline ring, followed by the sulfonation of the quinoline derivative. One common method includes the use of halogenation reactions where quinoline is treated with chlorine and iodine under controlled conditions. The sulfonamide group is then introduced through a sulfonation reaction using reagents like sulfuric acid or chlorosulfonic acid .
Análisis De Reacciones Químicas
8-Chloro-3-iodoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Aplicaciones Científicas De Investigación
8-Chloro-3-iodoquinoline-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Chloro-3-iodoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective as an antimicrobial or anticancer agent .
Comparación Con Compuestos Similares
8-Chloro-3-iodoquinoline-5-sulfonamide can be compared with other quinoline derivatives such as:
5-Chloro-8-hydroxyquinoline: Known for its use in antifungal treatments.
8-Hydroxyquinoline: Widely used in the synthesis of metal chelates and as a fluorescent probe.
Clioquinol (5-Chloro-7-iodo-8-quinolinol): Used as a topical treatment for fungal and bacterial infections.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific combination of chloro, iodo, and sulfonamide groups, which confer unique reactivity and biological activity.
Propiedades
Número CAS |
1334147-89-5 |
|---|---|
Fórmula molecular |
C9H6ClIN2O2S |
Peso molecular |
368.58 g/mol |
Nombre IUPAC |
8-chloro-3-iodoquinoline-5-sulfonamide |
InChI |
InChI=1S/C9H6ClIN2O2S/c10-7-1-2-8(16(12,14)15)6-3-5(11)4-13-9(6)7/h1-4H,(H2,12,14,15) |
Clave InChI |
PLXPYEJZZGVTOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1S(=O)(=O)N)C=C(C=N2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


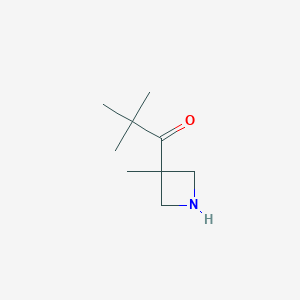
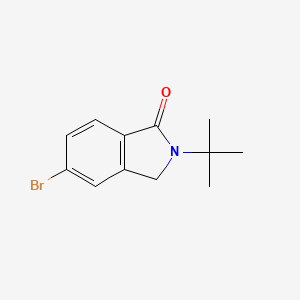
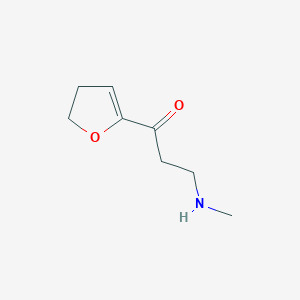
![4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol](/img/structure/B13177318.png)
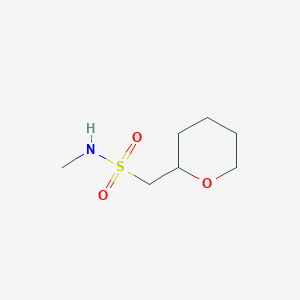
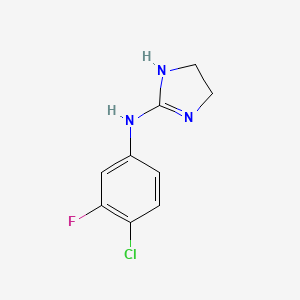
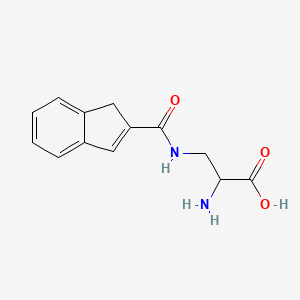
![3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13177348.png)
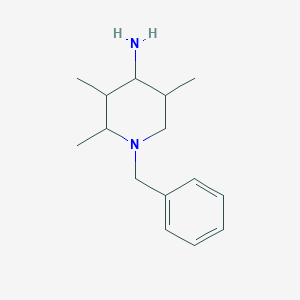
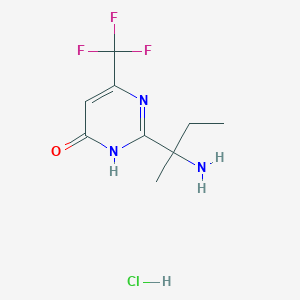
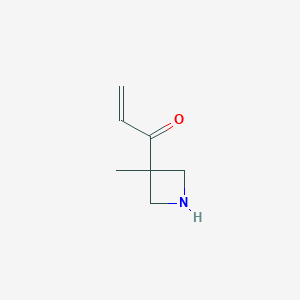
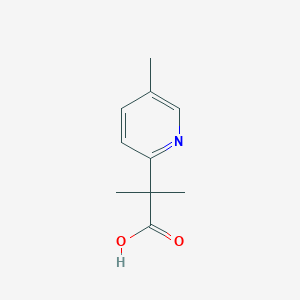
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde](/img/structure/B13177385.png)
